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Introduction

CRISPR/Cas9 technology has emerged as a powerful tool for precise genome editing in
various crops, including rice. The targeted modification of genes, such as the D3 gene, offers
the potential to improve agronomic traits like plant architecture, yield, and disease resistance.
The D3 gene is a key component of the strigolactone signaling pathway and acts as a negative
regulator of tillering and a positive regulator of plant height. Editing the D3 gene can therefore
lead to desirable traits such as dwarfism and increased tiller number, contributing to higher
yields. A critical step in developing genetically edited crops for research and potential
commercialization is the identification and selection of plants that are free of the transgene
cassette (e.g., Cas9 and selection markers) used for the editing process. This ensures that the
desired phenotypic changes are due to the specific gene edit and not the presence of foreign
DNA.

These application notes provide detailed protocols for screening transgene-free D3-edited rice
plants, covering molecular and visual screening methods.

Data Presentation

Editing of the D3 gene in rice has been shown to significantly alter key agronomic traits. The
following tables summarize the quantitative data from studies on D3-edited rice lines.
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Table 1: Phenotypic Changes in Transgene-Free D3-Edited Rice Lines

D3-Edited Lines

Trait Wild Type (DS Percentage Change
ype (DS) (d3-DS) g g

Plant Height ~88 cm 64-68 cm 21-27% reduction[1]
Tiller Number ,

) ~8 ~20 150% increase[1][2]
(panicles/plant)

o No significant No significant
Grain Yield per Plant ) )

difference difference

Heading Date Normal Earlier Not quantified

Table 2: Enhanced Disease Resistance in Transgene-Free D3-Edited Rice Lines

Wild Type (DS) D3-Edited Lines Percentage
Pathogen . ] .

Lesion Length Lesion Length Reduction
Xanthomonas oryzae -

Not specified Reduced 22-38%][2]

pv. oryzae (X00)

Experimental Protocols
Agrobacterium-Mediated Transformation of Rice Callus

This protocol outlines the steps for introducing the CRISPR/Cas9 construct targeting the D3
gene into rice callus using Agrobacterium tumefaciens.

Materials:

Mature rice seeds (e.g., japonica cultivar 'Nipponbare')

Agrobacterium tumefaciens strain (e.g., EHA105) harboring the CRISPR/Cas9 binary vector

Callus Induction Medium (2N6)

Co-cultivation Medium (2N6-AS)
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e Washing Solution (sterile water with antibiotics)
e Selection Medium (2N6-TCH with hygromycin)
e Regeneration Medium

e Rooting Medium

e 70% Ethanol

o Commercial bleach solution

« Sterile distilled water

 Sterile filter paper

Procedure:

 Callus Induction:

o Sterilize mature rice seeds by washing with 70% ethanol for 1 minute, followed by a 30-
minute wash in a commercial bleach solution with a drop of Tween-20.[2]

o Rinse the seeds thoroughly with sterile distilled water.

o Place the sterilized seeds on Callus Induction Medium (2N6) and incubate in the dark at
28°C for 3-4 weeks to induce embryogenic callus formation.[2][3]

o Agrobacterium Preparation:

o Streak the Agrobacterium strain containing the CRISPR/Cas9 construct on YM solid
medium with appropriate antibiotics and incubate at 28°C for 2-3 days.[2]

o Resuspend the bacterial colonies in AAM liquid medium containing acetosyringone to an
ODG600 of approximately 1.0.[2]

¢ Infection and Co-cultivation:

o Subculture the induced rice calli onto fresh 2N6 medium a week before infection.
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o Immerse the calli in the Agrobacterium suspension for about 40 minutes.[2]

o Blot the infected calli on sterile filter paper and place them on Co-cultivation Medium (2N6-
AS).

o Incubate in the dark at 26°C for 2-3 days.[2]
e Washing and Selection:

o Wash the calli with sterile water containing antibiotics (e.g., Claforan and Timentin) to
remove excess Agrobacterium.[2]

o Transfer the washed calli to Selection Medium (2N6-TCH) containing hygromycin (30-50
mg/L) for selection of transformed cells.[4][5]

o Subculture the calli on fresh selection medium every two weeks.
e Regeneration and Rooting:

o Transfer the hygromycin-resistant calli to Regeneration Medium and incubate under light
to induce shoot formation.

o Once shoots have developed, transfer them to Rooting Medium to induce root growth.

o Acclimatize the regenerated plantlets and transfer them to soil.

PCR-Based Screening for Transgene-Free Plants

This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence or
absence of the Cas9 and hygromycin resistance (hpt) transgenes in the genomic DNA of
regenerated T1 generation plants.

Materials:
e Genomic DNA extraction kit or CTAB buffer
e PCR primers specific for the Cas9 gene and the hpt gene (see Table 3)

o Tag DNA polymerase and reaction buffer
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e dNTPs

e Agarose

e DNA loading dye

o 1x TAE buffer

o DNA ladder

o Gel electrophoresis system and imaging equipment

Table 3: Example PCR Primers for Transgene Detection

Primer Name Sequence (5' to 3') Target Gene
GGGTAATGAACTCGCTCTG

OsCas9-F c Cas9[6]
TGGCGTCAAGAACTTCCTTT

OsCas9-R G Cas9[6]
Your specific forward primer

Hyg-F hpt
sequence
Your specific reverse primer

Hyg-R hpt
sequence

Procedure:

e Genomic DNA Extraction:

o Extract genomic DNA from the leaves of T1 generation rice plants using a commercial kit

or the CTAB method.[7]

e PCR Amplification:

o Set up PCR reactions using primers specific for the Cas9 and hpt genes. A typical reaction

mixture includes genomic DNA, forward and reverse primers, dNTPs, Taq polymerase,
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and reaction buffer.

o Use the following thermocycler conditions (can be optimized based on primer specifics):
» Initial denaturation: 95°C for 5 minutes
» 35 cycles of:
= Denaturation: 95°C for 30 seconds
» Annealing: 55-60°C for 30 seconds
» Extension: 72°C for 1 minute/kb

s Final extension: 72°C for 10 minutes

o Gel Electrophoresis:
o Analyze the PCR products by running them on a 1% agarose gel.

o Visualize the DNA bands under UV light. Plants that do not show a band for the Cas9 and
hpt genes are considered transgene-free.

Visual Screening of Transgene-Free Seeds using DSsRED
Fluorescence

This method allows for the rapid, non-destructive screening of transgene-free seeds by
monitoring the absence of a fluorescent marker (DSRED) linked to the CRISPR/Cas9 construct.
(8111011 1][12]

Materials:

e T1 generation seeds from D3-edited rice plants transformed with a CRISPR/Cas9 vector
containing a seed-specific DSRED expression cassette.

o Stereomicroscope equipped with a DSRED filter.

Procedure:
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e Seed Visualization:

o Place the dry T1 seeds on a petri dish.

o Observe the seeds under a stereomicroscope with a DSRED filter.
e Selection:

o Seeds that fluoresce red contain the transgene.

o Seeds that do not show red fluorescence are considered potentially transgene-free.[9]
o Confirmation:

o Germinate the non-fluorescent seeds and confirm the absence of the transgene using the
PCR-based screening method described above.

H202-Based Visual Screening of Transgene-Free
Seedlings (DAB Staining)

This protocol provides a simple and high-throughput method to visually identify transgene-free
plants based on the accumulation of hydrogen peroxide (H202) in the presence of hygromycin.
[13]

Materials:

e Leaves from T1 generation rice seedlings.
e Hygromycin B (HyB) solution (50 mg/L).

o 3,3-diaminobenzidine (DAB) solution.
Procedure:

e Hygromycin Treatment:

o Excise leaf segments from T1 seedlings.
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o Incubate the leaf segments in a 50 mg/L HyB solution for 10-12 hours.[13]

o DAB Staining:
o After incubation, wash the leaf segments and immerse them in DAB solution.
o Incubate until a brownish precipitate is visible.

e Observation:

o Transgenic plants containing the hygromycin phosphotransferase (hpt) gene will not show
significant browning, as they can detoxify the antibiotic.

o Transgene-free plants will exhibit a dark brown precipitate due to the accumulation of

H20:2 as a stress response to hygromycin.[13]
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Caption: Strigolactone signaling pathway involving the D3 protein.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6720670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6720670/
https://www.benchchem.com/product/b1192574?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing
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Caption: Workflow for generating and screening transgene-free edited rice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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